ALGINIC ACID

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

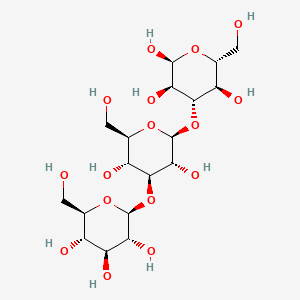

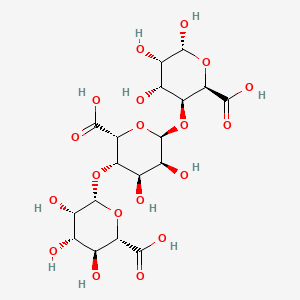

ALGINIC ACID is a complex polysaccharide composed of mannuronic acid and guluronic acid units. This compound is integral to the structure of alginates, which are naturally occurring polysaccharides found in the cell walls of brown algae. Alginates are widely used in various industries due to their gelling, thickening, and stabilizing properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ALGINIC ACID involves the polymerization of mannuronic acid and guluronic acid units. One efficient synthetic route to obtain L-guluronic acid from D-mannose thioglycoside involves fluorine-directed C-5 epimerization . The reaction conditions typically include the use of specific catalysts and controlled temperatures to ensure the correct stereochemistry of the product.

Industrial Production Methods

Industrial production of alginates, including this compound, generally involves the extraction of alginate from brown seaweeds. The seaweed is harvested, washed, and treated with an alkaline solution to extract the alginate. The extracted alginate is then purified and converted into its sodium salt form, which can be further processed into various derivatives .

Chemical Reactions Analysis

Types of Reactions

ALGINIC ACID undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. Hydrolysis of alginate can release mannuronic acid and guluronic acid units, which can be analyzed to determine the ratio of these units in the polymer .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, and oxidizing agents. For example, hydrolysis can be performed using hydrochloric acid or sulfuric acid under controlled conditions to break down the polymer into its monomeric units .

Major Products Formed

The major products formed from the reactions of this compound include mannuronic acid and guluronic acid. These products can be further utilized in various applications, such as the synthesis of other polysaccharides or as building blocks for more complex molecules .

Scientific Research Applications

ALGINIC ACID has numerous scientific research applications across various fields:

Chemistry: It is used as a model compound to study the properties and behavior of polysaccharides.

Biology: It plays a role in the study of cell wall structures and functions in brown algae.

Medicine: Alginates, including this compound, are used in wound dressings, drug delivery systems, and as dietary supplements.

Industry: Alginates are widely used as gelling agents, thickeners, and stabilizers in the food, pharmaceutical, and cosmetic industries

Mechanism of Action

The mechanism of action of ALGINIC ACID involves its ability to form gels and interact with other molecules. The molecular targets include various ions and proteins that can bind to the polysaccharide, leading to the formation of stable gels. These interactions are crucial for its applications in wound healing, drug delivery, and as a food additive .

Comparison with Similar Compounds

Similar Compounds

D-Mannuronic Acid (ManA): A monomeric unit of alginate that can be oxidized to form guluronic acid.

L-Guluronic Acid (GulA): Another monomeric unit of alginate that contributes to the gelling properties of the polymer.

Alginate: A broader term for the family of polysaccharides that include ALGINIC ACID.

Uniqueness

This compound is unique due to its specific sequence and linkage of mannuronic acid and guluronic acid units. This specific structure imparts unique gelling and stabilizing properties that are not found in other polysaccharides .

Properties

IUPAC Name |

(2S,3S,4S,5S,6R)-6-[(2R,3S,4R,5S,6R)-2-carboxy-6-[(2R,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O19/c19-1-2(20)10(13(26)27)36-17(6(1)24)35-9-4(22)7(25)18(37-12(9)15(30)31)34-8-3(21)5(23)16(32)33-11(8)14(28)29/h1-12,16-25,32H,(H,26,27)(H,28,29)(H,30,31)/t1-,2-,3+,4+,5-,6-,7-,8-,9-,10-,11+,12+,16+,17+,18+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLHHZYHLXDRQG-HNQCOSDPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)O)O)O)O)O)C(=O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@@H]([C@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@H]2C(=O)O)O[C@H]3[C@@H]([C@@H]([C@@H](O[C@H]3C(=O)O)O)O)O)O)O)C(=O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O19 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-[2-(benzhydryloxycarbonylamino)-6-oxo-3H-purin-9-yl]acetyl]-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]acetic acid](/img/structure/B8113526.png)

![2-O-benzyl 5-O-tert-butyl 3a-O-ethyl (3aS,6aS)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-2,3a,5-tricarboxylate](/img/structure/B8113541.png)

![4A-((pyridin-3-ylmethoxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine](/img/structure/B8113548.png)

![N,N-Dimethyl-1-(6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepin-6-yl)methanamine](/img/structure/B8113558.png)

![ethyl (2S,3aS,6aS)-1-benzyl-5-(2,2,2-trifluoroacetyl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-2-carboxylate](/img/structure/B8113565.png)